![molecular formula C20H18FN3O B2858223 N-(2-fluorophenyl)-1-phenyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide CAS No. 899749-75-8](/img/structure/B2858223.png)
N-(2-fluorophenyl)-1-phenyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide
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Overview
Description
N-(2-fluorophenyl)-1-phenyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by its unique structure, which includes a pyrrolo[1,2-a]pyrazine core fused with phenyl and fluorophenyl groups. The presence of these functional groups imparts specific chemical properties and potential biological activities to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-fluorophenyl)-1-phenyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolo[1,2-a]pyrazine Core: This step involves the cyclization of appropriate precursors, such as 2-aminopyridine and α,β-unsaturated carbonyl compounds, under acidic or basic conditions.
Introduction of Phenyl and Fluorophenyl Groups: The phenyl and fluorophenyl groups can be introduced through nucleophilic aromatic substitution reactions, where the pyrrolo[1,2-a]pyrazine core reacts with halogenated benzene derivatives in the presence of a strong base.
Carboxamide Formation:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-fluorophenyl)-1-phenyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the aromatic rings are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Halogenated benzene derivatives, strong bases like sodium hydride or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
N-(2-fluorophenyl)-1-phenyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a lead compound in drug discovery and development.
Industry: It is used in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of N-(2-fluorophenyl)-1-phenyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Affecting Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
N-(2-fluorophenyl)-1-phenyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide can be compared with other similar compounds, such as:
N-(2-chlorophenyl)-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide: Similar structure but with a chlorine substituent instead of fluorine.
N-(2-bromophenyl)-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide: Similar structure but with a bromine substituent instead of fluorine.
N-(2-methylphenyl)-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide: Similar structure but with a methyl substituent instead of fluorine.
The uniqueness of this compound lies in the presence of the fluorine atom, which can significantly influence its chemical reactivity, biological activity, and physicochemical properties.
Biological Activity
N-(2-fluorophenyl)-1-phenyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a complex heterocyclic structure that includes a pyrrolo[1,2-a]pyrazine core. The presence of the fluorophenyl group is expected to influence its pharmacological properties.
Research indicates that compounds similar to this compound may exhibit inhibitory activity against various enzymes and receptors. For instance, related compounds have shown significant inhibition of monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters.
Table 1: Summary of Biological Activities
Activity Type | Related Compounds | Inhibition/Effect |
---|---|---|
MAO-B Inhibition | N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide | IC50 = 0.013 µM |
Cytotoxicity | Pyridazinone derivatives | IC50 values ranging from 27.05 µM to 120.6 µM |
Antiproliferative Activity | Pyrazolo[3,4-b]pyridines | Selective inhibition in cancer cell lines |
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:
- Monoamine Oxidase Inhibition : A study focused on the synthesis and evaluation of pyridazinone derivatives demonstrated that specific substitutions significantly enhance MAO-B inhibitory activity. The findings suggest that similar structural modifications in this compound could lead to improved potency against neurodegenerative conditions like Alzheimer’s disease .
- Cytotoxic Effects : Research on pyridazinone derivatives indicated varying degrees of cytotoxicity against fibroblast cell lines. The most potent derivatives showed significant cell death at higher concentrations while others were less toxic. Understanding these effects can help in optimizing the safety profile of this compound for therapeutic use .
- Antiproliferative Activity : Studies on pyrazolo[3,4-b]pyridine derivatives revealed their potential as anticancer agents due to their selective inhibition of cyclin-dependent kinases (CDKs). This suggests that similar compounds could be developed from the pyrrolo[1,2-a]pyrazine framework for targeted cancer therapies .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for N-(2-fluorophenyl)-1-phenyl-pyrrolo[1,2-a]pyrazine-2-carboxamide?
The synthesis involves multi-step pathways:
- Core formation : Intramolecular cyclization of substituted pyrrolo-2-carboxamides using palladium catalysts (e.g., Pd(OAc)₂) under reflux conditions in solvents like ethanol or dimethyl sulfoxide (DMSO) .
- Fluorophenyl introduction : Nucleophilic aromatic substitution or Suzuki-Miyaura coupling to attach the 2-fluorophenyl group. Reaction conditions (e.g., temperature, pH) are critical for regioselectivity .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol ensures >95% purity .
Q. Which spectroscopic techniques are most reliable for confirming the structure and purity of this compound?
- NMR : 1H- and 13C-NMR confirm substituent positions (e.g., fluorophenyl protons at δ 7.2–7.8 ppm, pyrrolo-pyrazine core carbons at δ 110–140 ppm) .
- Mass spectrometry (HRMS) : Molecular ion peaks [M+H]⁺ match theoretical masses (e.g., m/z 378.148 for C₂₁H₁₉FN₃O) .
- X-ray crystallography : Resolves stereochemistry and hydrogen-bonding patterns in the solid state .
Q. What structural features differentiate this compound from its analogs (e.g., chlorophenyl or methylphenyl derivatives)?
- The 2-fluorophenyl group enhances electronegativity and metabolic stability compared to chlorophenyl (bulkier) or methylphenyl (lipophilic) analogs. Fluorine’s strong C-F bond reduces oxidative degradation in vivo .
- Pyrrolo-pyrazine core : The partially saturated core improves solubility compared to fully aromatic pyrazines, as shown in logP comparisons (experimental logP ≈ 2.8) .
Advanced Research Questions
Q. How does the 2-fluorophenyl substituent influence target binding and biological activity?
- Enzyme inhibition : Fluorine’s electron-withdrawing effect modulates π-π stacking with aromatic residues in enzyme active sites (e.g., kinase ATP-binding pockets). MD simulations show 10–15% stronger binding affinity vs. non-fluorinated analogs .
- Receptor modulation : Fluorophenyl enhances selectivity for G-protein-coupled receptors (GPCRs) by forming halogen bonds with Ser/Thr residues, as observed in radioligand displacement assays (IC₅₀ = 0.8–1.2 μM) .
Q. What in silico methods predict the compound’s ADMET properties and target interactions?
- Molecular docking (AutoDock Vina) : Predicts binding modes to targets like COX-2 or EGFR, with docking scores ≤ -9.0 kcal/mol .
- ADMET prediction (SwissADME) : High gastrointestinal absorption (HIA > 80%), moderate CYP3A4 inhibition risk (Probability > 0.6) .
- QSAR models : Correlate substituent electronegativity with antimicrobial activity (R² = 0.89 for S. aureus MIC data) .
Q. How can researchers resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer)?
- Dose-response validation : Re-evaluate activity across concentrations (e.g., 0.1–100 μM) using standardized assays (e.g., MTT for cytotoxicity, broth microdilution for MIC) .
- Target profiling : Use kinase inhibitor panels (e.g., Eurofins) to identify off-target effects. For example, unexpected Akt inhibition may explain anticancer activity in conflicting studies .
- Metabolite analysis : LC-MS/MS detects active metabolites (e.g., hydrolyzed carboxamide derivatives) that may contribute to observed effects .
Q. What strategies optimize metabolic stability without compromising potency?
- Isotere replacement : Substitute the carboxamide with a sulfonamide group to reduce CYP450-mediated oxidation (e.g., t₁/₂ increased from 2.1 to 4.3 hours in rat liver microsomes) .
- Deuterium incorporation : Replace labile hydrogens (e.g., α to carbonyl) to slow metabolism, as shown in 2H-NMR tracking studies .
Q. How does the compound’s stability vary under physiological conditions (pH, temperature)?
- pH stability : Degrades rapidly at pH < 3 (e.g., gastric conditions) due to carboxamide hydrolysis. Buffered formulations (pH 7.4) maintain >90% integrity over 24 hours .
- Thermal stability : DSC analysis shows decomposition above 180°C, making it unsuitable for high-temperature processing .
Properties
IUPAC Name |
N-(2-fluorophenyl)-1-phenyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3O/c21-16-9-4-5-10-17(16)22-20(25)24-14-13-23-12-6-11-18(23)19(24)15-7-2-1-3-8-15/h1-12,19H,13-14H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBLNIPUQGYRLHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(C2=CC=CN21)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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